

# A Spectroscopic Comparison of Cyclobutanecarboxaldehyde and Its Precursors

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## Compound of Interest

Compound Name: Cyclobutanecarboxaldehyde

Cat. No.: B128957

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In the landscape of organic synthesis, cyclobutane derivatives serve as versatile building blocks for a myriad of complex molecules, finding applications in pharmaceuticals and agrochemicals.[1][2][3] A key member of this class is **Cyclobutanecarboxaldehyde**, a reactive intermediate readily synthesized from precursors such as Cyclobutanemethanol and Cyclobutanecarboxylic acid.[1] Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of **Cyclobutanecarboxaldehyde** and its common precursors, supported by experimental data and detailed methodologies.

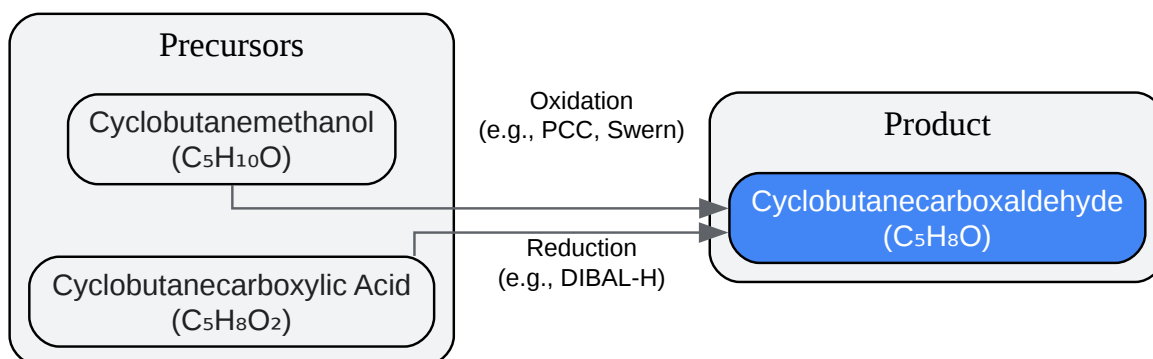
## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **Cyclobutanecarboxaldehyde**, Cyclobutanemethanol, and Cyclobutanecarboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound	Molecular Formula	Molecular Weight (g/mol)	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	IR (cm <sup>-1</sup> )	Mass Spectrum (m/z)
Cyclobutanecarboxaldehyde	C <sub>5</sub> H <sub>8</sub> O	84.12[1][4][5]	9.8 (s, 1H, -CHO), 3.2 (m, 1H), 2.4-1.8 (m, 6H)[6]	204.5 (-CHO), 45.9, 24.8, 18.2	~1730 (C=O stretch)[7], 2720 & 2820 (aldehyde C-H stretch)[7]	84 (M+), 55, 41
Cyclobutanemethanol	C <sub>5</sub> H <sub>10</sub> O	86.13[8]	3.6 (d, 2H, -CH <sub>2</sub> OH), 2.6 (m, 1H), 2.1-1.6 (m, 6H), 1.5 (s, 1H, -OH)	68.2 (-CH <sub>2</sub> OH), 38.9, 25.1, 18.6	~3300 (broad, O-H stretch), 2940 (C-H stretch)	86 (M+), 68, 57, 41[9]
Cyclobutanecarboxylic acid	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	100.12[10][11]	11.6 (s, 1H, -COOH), 3.2 (m, 1H), 2.4-1.8 (m, 6H)[12][13]	182.1 (-COOH), 40.8, 25.3, 18.4[14][15]	~3000 (broad, O-H stretch), ~1700 (C=O stretch)[10]	100 (M+), 82, 55, 41

## Synthetic Pathway

**Cyclobutanecarboxaldehyde** can be synthesized from either Cyclobutanemethanol via oxidation or from Cyclobutanecarboxylic acid through reduction. The most common laboratory and industrial preparations often involve the oxidation of the corresponding alcohol.



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Synthetic routes to **Cyclobutanecarboxaldehyde**.

## Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Set the spectral width to cover a range of -1 to 13 ppm.
  - Use a 30-degree pulse angle.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Acquisition:**
  - Set the spectral width to cover a range of 0 to 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

## Infrared (IR) Spectroscopy

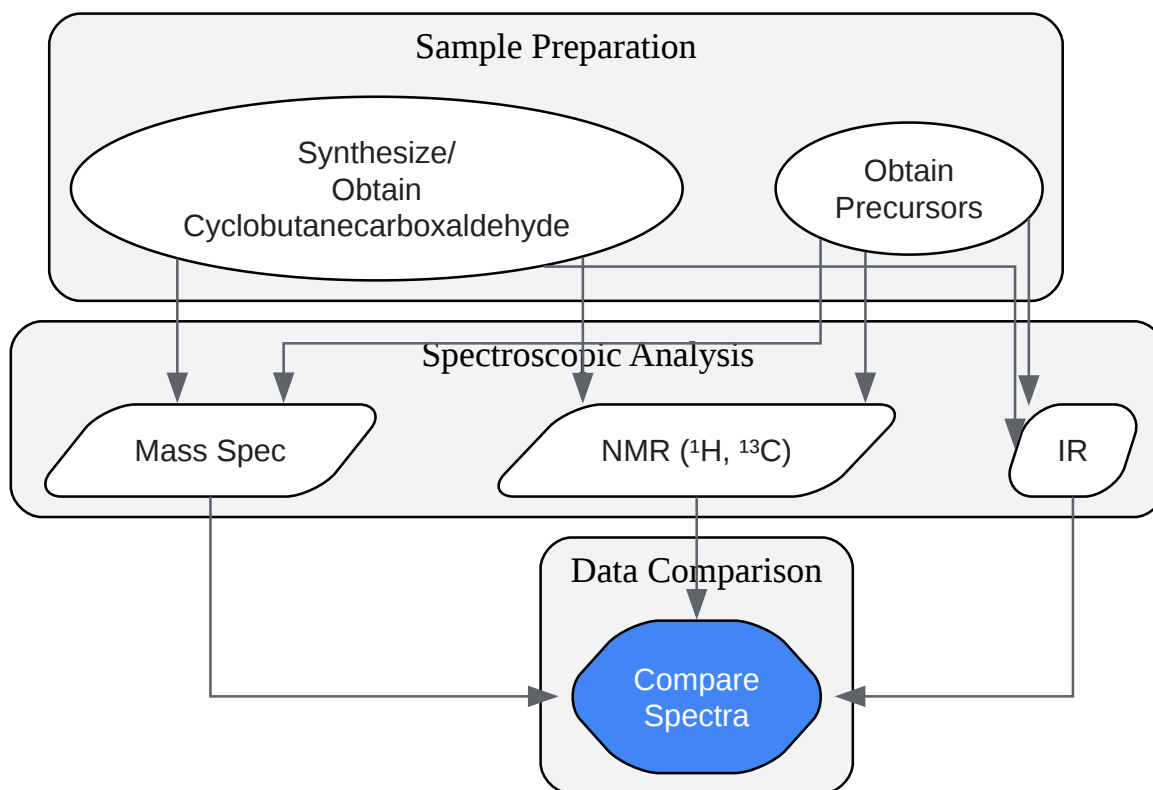
- **Sample Preparation:**
  - **Neat Liquid:** Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
  - **Solid:** Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:**
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (typically 16-32) to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- **Ionization:** Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Instrumentation:** Acquire spectra using a mass spectrometer (e.g., quadrupole, time-of-flight).
- **Acquisition:** Scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight of the compound and its fragments (e.g.,  $m/z$  30-200).
- **Data Analysis:** Identify the molecular ion peak ( $M^+$ ) and analyze the fragmentation pattern to confirm the structure.

## Spectroscopic Comparison Workflow

The general workflow for a comparative spectroscopic analysis of **Cyclobutanecarboxaldehyde** and its precursors is depicted below.



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